tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22N4O2. It is known for its applications in various fields of scientific research, particularly in the synthesis of novel organic compounds. The compound is characterized by its piperazine ring, which is a common structural motif in medicinal chemistry due to its conformational flexibility and ability to interact with biological macromolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-amino-2-cyanophenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an inert atmosphere, usually under cooling conditions to control the exothermic nature of the reaction. The product is then purified through recrystallization or chromatography techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate involves its interaction with biological macromolecules through hydrogen bonding and hydrophobic interactions. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites on enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is unique due to the presence of the amino and cyano groups on the phenyl ring, which provide additional sites for chemical modification and interaction with biological targets. This makes it a valuable compound in the design and synthesis of new therapeutic agents.
Properties
IUPAC Name |
tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(18)10-12(14)11-17/h4-5,10H,6-9,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATLRBKMCBPXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623618 | |
Record name | tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288251-85-4 | |
Record name | tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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